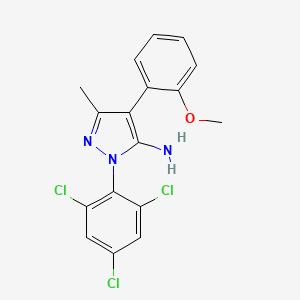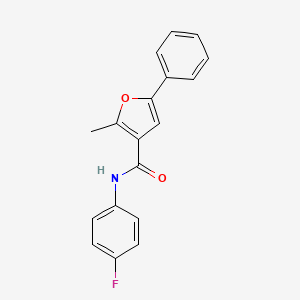![molecular formula C17H17N3O2S B4684321 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4684321.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide
Descripción general
Descripción
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors, which are involved in immune cell activation and differentiation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways of cytokine receptors, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, leading to the suppression of immune cell activation and differentiation. This results in the reduction of inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in autoimmune diseases. In rheumatoid arthritis patients, this compound reduces the levels of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-α), and increases the levels of anti-inflammatory cytokines, such as IL-10. This leads to the suppression of immune cell activation and the reduction of joint inflammation and damage. In psoriasis patients, this compound reduces the levels of pro-inflammatory cytokines, such as IL-17 and IL-23, and improves skin lesions and symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JAK3 and does not inhibit other JAK family members, which reduces the risk of off-target effects. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which requires frequent dosing and monitoring.
Direcciones Futuras
There are several future directions for the research and development of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide. One direction is to investigate its potential use in other autoimmune diseases, such as systemic lupus erythematosus and multiple sclerosis. Another direction is to optimize its pharmacokinetics and bioavailability, such as by developing prodrugs or nanocarriers. Additionally, the combination of this compound with other immunomodulatory agents, such as biologics or small molecule inhibitors, may enhance its efficacy and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in rheumatoid arthritis patients, as well as improving skin lesions and symptoms in psoriasis patients. In addition, this compound has been investigated for its potential use in other autoimmune diseases, such as systemic lupus erythematosus and multiple sclerosis.
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-8-12(2)19-17(15(11)9-18)23-10-16(21)20-13-4-6-14(22-3)7-5-13/h4-8H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHXSXRUWCGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4684244.png)
![4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4684245.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-methoxybenzamide](/img/structure/B4684261.png)
![N-(4-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4684268.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B4684279.png)
![6-(4-bromobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4684288.png)

![N-isopropyl-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B4684302.png)
![3-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4684310.png)
![4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B4684313.png)
![7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4684328.png)
![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684337.png)

![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684348.png)